2'-Fluoro-N4-benzoyl-5'-O-dmt-2'-deoxycytidine-3'-CE-phosphoramidite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

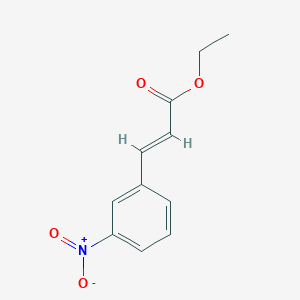

The synthesis of 2’-Fluoro-N4-benzoyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite usually involves organic synthetic chemistry methods, which require intricate steps and conditions . The reaction is usually catalyzed by 1H-tetrazole or 4,5-dicyanoimidazole in acetonitrile .Molecular Structure Analysis

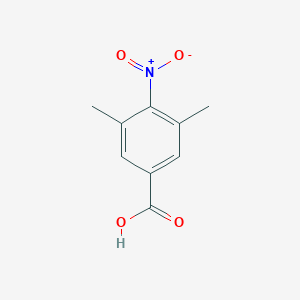

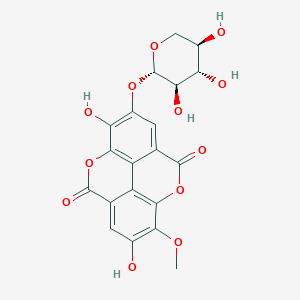

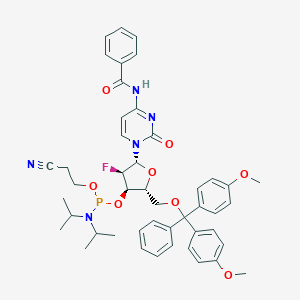

The structure of 2’-Fluoro-N4-benzoyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite contains benzoyl, DMT protective group, and difluorocytosine moieties .Chemical Reactions Analysis

2’-Fluoro-N4-benzoyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite is a highly versatile and efficient synthetic reagent . It is used in the synthesis of DNA and plays a key role in DNA modification .Physical And Chemical Properties Analysis

This compound is an organic phosphoester with high chemical stability, easy to synthesize and handle . Its molecular formula is C46H51FN5O8P and its molecular weight is 851.9 g/mol.Wissenschaftliche Forschungsanwendungen

Applications in B/Z-DNA Transition Studies

One application of fluorinated deoxycytidine derivatives is in the study of B/Z-DNA transitions. Researchers synthesized 5-fluoro-2′-deoxycytidine to explore its effects on DNA conformational changes. They found that incorporating this modified nucleoside into DNA sequences did not lead to detectable conformational changes in either B- or Z-DNA forms. However, 19F NMR spectroscopy revealed that B/Z-DNA transitions, induced by sodium chloride, likely start at the terminal ends of DNA duplexes. This unwinding at the middle of duplexes eventually leads to a change in handedness when a certain concentration of sodium chloride is reached, providing insights into the dynamics of DNA structural changes (Solodinin et al., 2019).

In Nucleic Acid Synthesis and Modification

Fluorinated nucleosides are crucial in synthesizing nucleic acid derivatives with altered properties. For example, the study on stereochemistry of nucleophilic substitution at phosphorus in nucleoside derivatives highlighted the synthesis of diastereomerically pure compounds. This research aids in understanding the mechanisms underlying nucleophilic substitution reactions, which are fundamental in developing novel nucleic acid molecules with potential therapeutic applications (Wozniak et al., 1998).

In Oligonucleotide Synthesis

Fluorinated nucleosides like 2'-fluoro-deoxycytidine derivatives are instrumental in the synthesis of oligonucleotides. These modified oligonucleotides show enhanced stability and altered hybridization characteristics, making them valuable tools for genetic research, diagnostics, and therapeutics. Studies have demonstrated efficient methods for incorporating these modified nucleosides into oligonucleotides, which can then be used in various applications, including antisense technologies and the study of gene expression (Schultz & Gryaznov, 1996).

Safety And Hazards

This compound is usually used for research and synthetic chemistry in laboratories. Operators need to pay attention to protection and safety measures. They should avoid skin contact and inhalation of its gas, and it should be operated under well-ventilated laboratory conditions . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-39(59-44(41(42)47)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54)/t39-,41-,42-,44-,61?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKJPMGSTGVCJJ-GNUWXFRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H51FN5O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

851.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-F-Bz-dC Phosphoramidite | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.